molecular formula C11H9N3O2 B13421864 N-(4-nitrophenyl)pyridin-4-amine

N-(4-nitrophenyl)pyridin-4-amine

Cat. No.: B13421864
M. Wt: 215.21 g/mol
InChI Key: JOKLFEDBHGTZLZ-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)pyridin-4-amine: is an organic compound that features a pyridine ring substituted with an amino group at the 4-position and a nitrophenyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Pyridin-4-amine: The synthesis of N-(4-nitrophenyl)pyridin-4-amine can begin with the nitration of pyridin-4-amine. This involves treating pyridin-4-amine with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position of the phenyl ring.

    Coupling Reaction: Another method involves a coupling reaction between 4-nitroaniline and pyridin-4-amine. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: N-(4-nitrophenyl)pyridin-4-amine can undergo reduction reactions to convert the nitro group to an amino group, forming N-(4-aminophenyl)pyridin-4-amine. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other substituents. For example, treatment with nucleophiles like thiols or amines can lead to the formation of corresponding thioethers or secondary amines.

    Oxidation: Oxidation of this compound can lead to the formation of nitroso or nitro derivatives, depending on the oxidizing agent and conditions used.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

    Reduction: N-(4-aminophenyl)pyridin-4-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives.

Scientific Research Applications

Chemistry: N-(4-nitrophenyl)pyridin-4-amine is used as a building block in organic synthesis for the preparation of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: The compound is used in the development of materials with specific electronic or optical properties. For example, it can be incorporated into polymers or used as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)pyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    N-(4-aminophenyl)pyridin-4-amine: This compound is similar but has an amino group instead of a nitro group, which affects its reactivity and biological activity.

    N-(4-methylphenyl)pyridin-4-amine: The presence of a methyl group instead of a nitro group results in different chemical properties and applications.

    N-(4-chlorophenyl)pyridin-4-amine:

Uniqueness: N-(4-nitrophenyl)pyridin-4-amine is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct electronic and steric properties. These features make it a valuable compound for various chemical transformations and applications in research and industry.

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

N-(4-nitrophenyl)pyridin-4-amine

InChI

InChI=1S/C11H9N3O2/c15-14(16)11-3-1-9(2-4-11)13-10-5-7-12-8-6-10/h1-8H,(H,12,13)

InChI Key

JOKLFEDBHGTZLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC=NC=C2)[N+](=O)[O-]

Origin of Product

United States

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